molecular formula C7H11ClN2O2S B1675903 Mafenide hydrochloride CAS No. 138-37-4

Mafenide hydrochloride

Cat. No. B1675903
CAS RN: 138-37-4
M. Wt: 222.69 g/mol
InChI Key: SIACJRVYIPXFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mafenide hydrochloride is a sulfonamide-type antimicrobial agent used to treat severe burns . It is used as a topical anti-infective, especially in burn therapy . It works by reducing the bacterial population present in the burn tissue and promotes healing of deep burns .


Molecular Structure Analysis

Mafenide hydrochloride has a molecular formula of C7H11ClN2O2S . Its average mass is 222.692 Da and its monoisotopic mass is 222.022980 Da .


Physical And Chemical Properties Analysis

Mafenide hydrochloride appears as a solid . Its melting point ranges from 261 to 263 °C .

Scientific Research Applications

Defect Passivation in Perovskite Solar Cells

Mafenide hydrochloride (MHCl) has been utilized as a bifunctional additive in carbon-based mesoscopic perovskite solar cells (MPSCs). It serves a dual purpose: defect passivation and conductivity improvement. By introducing MHCl into MPSCs, researchers have observed a significant reduction in crystal defects and nonradiative recombination, leading to extended carrier lifetimes and improved electrical conduction in the film. This has resulted in an enhancement of power conversion efficiency from 13.75% to 15.67% , and the unencapsulated device retained 92% of its original efficiency after 80 days in conditions with 50±5% relative humidity at 25±5°C .

Controlled Drug Release via Electrospinning

MHCl has been incorporated into nanofibers using the electrospinning technique to create a novel drug delivery system that provides controlled and prolonged release of antibiotics. The optimized nanofiber formula demonstrated homogeneity and excellent entanglement, with sufficient strength to resist swelling after absorbing wound exudate. This application is particularly beneficial for sustained-release antibiotic nanofibers, which can be tailored for specific drug release behaviors .

Antimicrobial Treatment for Burns

As a sulfonamide-type antimicrobial agent, MHCl is used to treat severe burns. It reduces the bacterial population present in burn tissue, which promotes the healing of deep burns. This application leverages the antimicrobial properties of MHCl to prevent infection and facilitate recovery in burn patients .

Enhancement of Photovoltaic Device Performance

MHCl’s role in improving the performance of photovoltaic devices is notable. It promotes the filling of perovskite precursors in titanium dioxide scaffolds, optimizing the device performance. However, it’s important to note that an excessive amount of MHCl can adversely affect the device’s efficiency .

Fabrication of Antibiotic-Loaded Nanofibers

The research on MHCl has extended to the preparation of antibiotic-loaded nanofibers. These nanofibers are designed to release medication gradually, ensuring a sustained release profile. The polymer network within the nanofibers traps the medication, allowing for a controlled release that is crucial for effective treatment .

Promotion of Healing in Deep Burns

MHCl’s application in promoting the healing of deep burns is closely related to its antimicrobial properties. By reducing the bacterial load, MHCl aids in the recovery process, making it a valuable compound in the treatment of severe burn injuries .

Mechanism of Action

Target of Action

Mafenide hydrochloride primarily targets Carbonic Anhydrase 6 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to reduce the bacterial population in the avascular burn tissue, which promotes spontaneous healing of deep burns . As a sulfonamide, mafenide interferes with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid .

Biochemical Pathways

Mafenide hydrochloride affects the biochemical pathway of folic acid synthesis in bacteria. By competitively inhibiting para-aminobenzoic acid, it prevents the production of folic acid, a crucial component for bacterial growth and reproduction .

Pharmacokinetics

Mafenide hydrochloride is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .

Result of Action

The primary result of mafenide hydrochloride’s action is the reduction of the bacterial population in the avascular burn tissue, which promotes the spontaneous healing of deep burns . This is particularly effective against many gram-positive and gram-negative organisms, including Pseudomonas aeruginosa .

Action Environment

The action of mafenide hydrochloride is influenced by the environment of the burn wound. It is indicated for use as an adjunctive topical antimicrobial agent to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds . The moist environment promotes the absorption of the drug into the systemic circulation through devascularized areas .

Safety and Hazards

Mafenide hydrochloride may cause an allergic skin reaction . Adverse reactions can include superinfection, pain or burning upon application, rash, pruritus, tachypnea, or hyperventilation . Mafenide is metabolized to a carbonic anhydrase inhibitor, which could potentially result in metabolic acidosis .

properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACJRVYIPXFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138-37-4
Record name Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6045296
Record name Mafenide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mafenide hydrochloride

CAS RN

49783-80-4, 138-37-4
Record name Benzenesulfonamide, 4-(aminomethyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49783-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mafenide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafenide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mafenide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mafenide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mafenide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAFENIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J751V0284
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mafenide hydrochloride
Reactant of Route 2
Mafenide hydrochloride
Reactant of Route 3
Reactant of Route 3
Mafenide hydrochloride
Reactant of Route 4
Reactant of Route 4
Mafenide hydrochloride
Reactant of Route 5
Reactant of Route 5
Mafenide hydrochloride
Reactant of Route 6
Reactant of Route 6
Mafenide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.